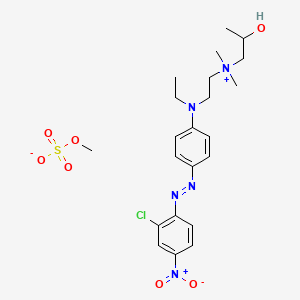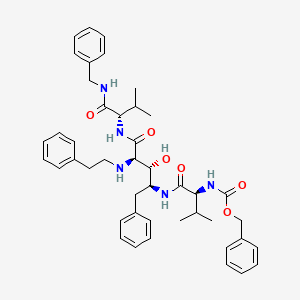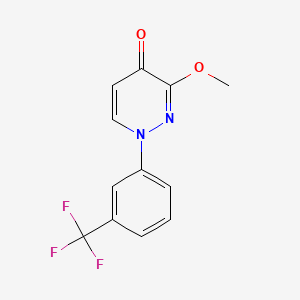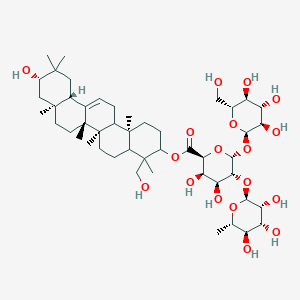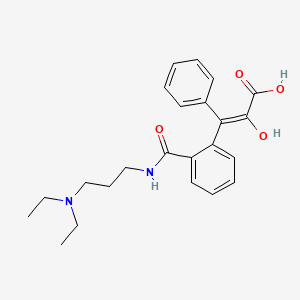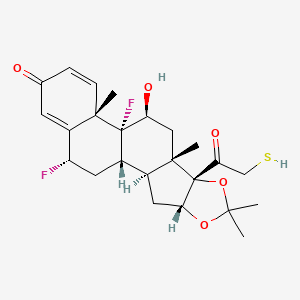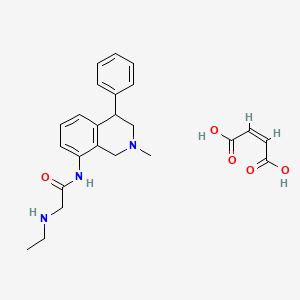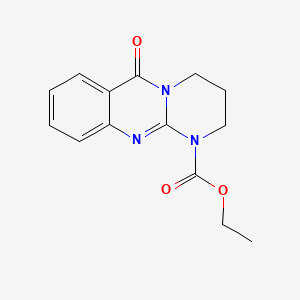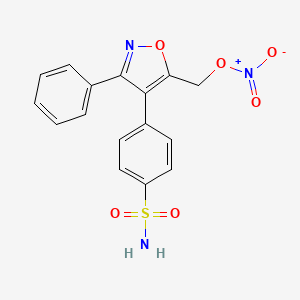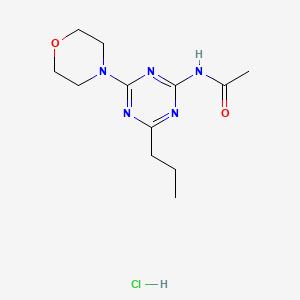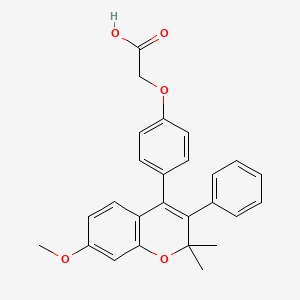
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- is an organic compound with a complex molecular structure. It features a benzopyran core substituted with methoxy, dimethyl, and phenyl groups, making it a unique and versatile molecule. This compound is a white crystalline solid, soluble in organic solvents like ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- can be achieved through several methods. One common approach involves the reaction of 7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-ol with acetic anhydride under alkaline conditions. The reaction is typically carried out by heating the mixture in a basic medium, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. Safety protocols must be strictly followed to handle the chemicals and prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities. These complexes can interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: This compound shares the methoxy and acetic acid functional groups but lacks the benzopyran core.
2-Methoxyphenylacetic acid: Similar to 4-methoxyphenylacetic acid but with the methoxy group in a different position.
Methacetin: Contains a methoxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)- is unique due to its benzopyran core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
111038-39-2 |
|---|---|
Molecular Formula |
C26H24O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[4-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C26H24O5/c1-26(2)25(18-7-5-4-6-8-18)24(21-14-13-20(29-3)15-22(21)31-26)17-9-11-19(12-10-17)30-16-23(27)28/h4-15H,16H2,1-3H3,(H,27,28) |
InChI Key |
SYQVYKVSERRSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(=O)O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


